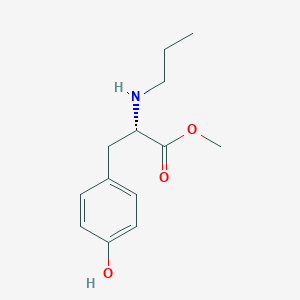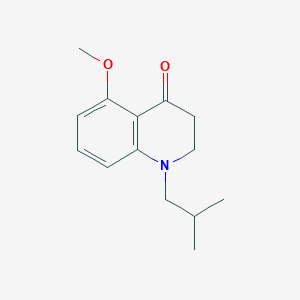
1-(3-Aminopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one, also known as MMPEA, is an organic compound that belongs to the class of piperidines. It is a cyclic amine that has a wide range of applications in the scientific and medical fields. MMPEA has been studied extensively for its potential as an anti-inflammatory agent, a neuroprotectant, and a potential treatment for neurodegenerative diseases. In addition, MMPEA has been investigated for its ability to modulate the activity of certain enzymes and receptors, as well as its ability to interact with other compounds.
Scientific Research Applications
Synthesis and Characterization
- Schiff Base Ligands and Metal Complexes : One study focused on the synthesis of novel Schiff base ligands derived from reactions involving 2-hydroxy-1-naphthaldehyde with 4-amino-acetophenone, followed by further complexation with metals like Cu(II), Fe(II), and Pd(II). These compounds were characterized extensively and evaluated for DNA binding properties, showing promising drug candidate potential due to their interaction with DNA and copper complex showing increased activity with H2O2 (Kurt et al., 2020).
Bioactivity Evaluation
- Antimicrobial Activity : Schiff base derivatives with thiophene were synthesized, including compounds structurally similar to the inquiry compound, and tested for their antimicrobial properties. These compounds demonstrated high antibacterial activities against several bacterial strains, suggesting potential for drug development studies focused on new antimicrobial agents (Süleymanoğlu et al., 2020).
Material Science and Polymer Chemistry
- Polyimide Synthesis : Research into the design and synthesis of unsymmetric phosphinated diamines for high-temperature, transparent polyimides used phosphinated compounds as precursors. These polyimides exhibited high glass transition temperatures (Tg), indicating their utility in high-performance material applications, such as electronics and aerospace, where transparency and thermal stability are crucial (Chang et al., 2012).
Synthetic Methodologies
- Rhodium-Catalyzed Asymmetric Hydrogenation : An efficient synthesis method for enantioenriched 3-aminopiperidine derivatives was developed using rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides. This process offers a direct route to valuable 3-aminopiperidine scaffolds, highlighting the compound's role in synthesizing biologically active molecules and pharmaceuticals with precise stereocontrol (Royal et al., 2016).
properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-6-12(7-5-11)9-14(17)16-8-2-3-13(15)10-16/h4-7,13H,2-3,8-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWGIQIDINIGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopiperidin-1-yl)-2-(4-methylphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Propyl-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinoline](/img/structure/B1465507.png)
![{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1465512.png)
![1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465513.png)
![N-{[4-(trifluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1465515.png)
![Methyl 2-iodo-6-(2,2,2-trifluoroacetyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1465517.png)
![1-{3-Amino-2-[(tert-butoxycarbonyl)amino]-3-oxopropyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1465518.png)
![3-[(6-Chloro-3-pyridinyl)methylene]-2,4-pentanedione](/img/structure/B1465519.png)
![Imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B1465520.png)

![(3S,7R,8AS)-3-(tert-butyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465523.png)
